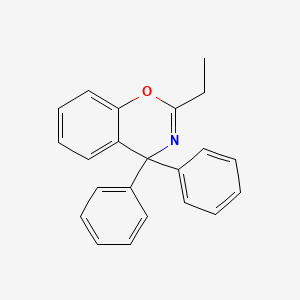

2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4-diphenyl-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-2-21-23-22(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)24-21/h3-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWVPTXTFMCLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 4,4 Diphenyl 4h 1,3 Benzoxazine and Its Analogs

Traditional Synthetic Routes for 1,3-Benzoxazines

The foundational methods for constructing the 1,3-benzoxazine ring system have historically relied on well-established condensation and cyclization reactions. These routes are characterized by their operational simplicity, though they may sometimes be limited by reaction conditions and substrate scope.

The most prevalent and classic method for synthesizing 1,3-benzoxazines is the Mannich reaction. tandfonline.comikm.org.my This one-pot, three-component condensation typically involves a phenol (B47542), a primary amine, and formaldehyde (B43269). ikm.org.myasianpubs.orgnih.gov The reaction proceeds through the formation of an aminomethylphenol (a Mannich base), which then undergoes cyclization with another equivalent of formaldehyde to form the oxazine (B8389632) ring. acs.orgresearchgate.net

For the specific synthesis of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine, a variation of the Mannich reaction would be required. The traditional use of formaldehyde yields a hydrogen at the C2 position. To introduce an ethyl group at this position, propionaldehyde (B47417) would be used instead of formaldehyde. The synthesis would theoretically involve the condensation of a suitable 4,4-diphenyl substituted phenolic precursor with a primary amine and propionaldehyde.

The general mechanism involves the initial reaction between the primary amine and the aldehyde to form an iminium ion, which then attacks the electron-rich ortho position of the phenolic compound. Subsequent reaction with another aldehyde molecule and intramolecular cyclization yields the benzoxazine (B1645224) ring. The nature of the substituents on both the phenol and the amine can influence the reaction equilibrium and the stability of the resulting oxazine ring. rsc.org For instance, electron-donating groups on the phenol or aniline (B41778) can affect the charge of the nitrogen and oxygen atoms in the intermediate Mannich base. rsc.org

Table 1: Examples of Mannich Condensation for Benzoxazine Synthesis

| Phenolic Reactant | Amine Reactant | Aldehyde | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenolphthalein | Allylamine | Paraformaldehyde | Not specified | ~80% | tandfonline.com |

| 2,4-di-tert-butyl phenol | Various primary amines | Formaldehyde | One-pot | Not specified | asianpubs.org |

| Eugenol | Propylamine | Formaldehyde (37%) | Ethanol (B145695), Reflux, 6h | 82.54% | scitepress.org |

| p-Cresol | p-Toluidine | Formaldehyde | Dioxane/Water | Not specified | rsc.org |

Beyond the one-pot Mannich reaction, multi-step syntheses offer greater control over the substitution pattern of the benzoxazine ring. These approaches often involve the initial synthesis of an intermediate which is then cyclized to form the final heterocyclic product.

One such strategy involves the synthesis of N-substituted aminomethylphenols (Mannich bases) as stable intermediates. acs.org These intermediates can then be reacted with an aldehyde in a separate step to induce ring closure. This two-step process allows for the purification of the intermediate and can lead to higher purity final products. For example, 2-phenylaminomethylphenol has been reacted with formaldehyde to study the kinetics of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine formation. acs.org

Another multi-step approach involves the palladium-catalyzed cyclization of N-Acyl-o-alkynylanilines, which provides a regioselective route to 1,3-benzoxazine derivatives with good yields. ikm.org.my Similarly, 2-amino-arylalkyl alcohols can be converted to thiourea (B124793) intermediates and then cyclized using molecular iodine to yield 2-amino-4H-1,3-benzoxazines. organic-chemistry.org For the synthesis of 2-substituted quinazolin-4(3H)-ones, a related heterocyclic system, a multi-step sequence starting from 2-methoxybenzoic acid involves the formation of a benzoxazinone (B8607429) intermediate which is then converted to the target molecule. nih.gov These examples highlight the versatility of building the heterocyclic core through a stepwise assembly of precursors, a strategy that could be adapted for complex targets like this compound.

Modern and Advanced Synthetic Strategies for 2-substituted 1,3-Benzoxazines

Recent advancements in synthetic chemistry have focused on improving the efficiency, environmental footprint, and substrate scope of benzoxazine synthesis. These modern strategies often employ novel reaction conditions or catalysts to overcome the limitations of traditional methods.

Solvent-free synthesis, or solid-state synthesis, presents a green and efficient alternative to traditional solvent-based methods. google.com These techniques often lead to shorter reaction times, simpler work-up procedures, and reduced chemical waste. mdpi.com For benzoxazine synthesis, solventless approaches typically involve heating a mixture of the phenol, amine, and paraformaldehyde. google.com

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has also emerged as a powerful tool. mdpi.com This method can dramatically reduce reaction times from hours to minutes while providing moderate to good yields. mdpi.com For instance, a family of benzoxazines was synthesized in 2-6 minutes using this technique. mdpi.com Another environmentally friendly approach involves ball-milling, a mechanochemical method that has been successfully used for the solvent-free synthesis of a phenol-functionalized, formaldehyde-free benzoxazine monomer. rsc.org

Table 2: Comparison of Solvent vs. Solvent-Free Synthesis of a Benzoxazine Monomer

| Method | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Based | Phenolic derivative, aldehyde, primary amine | Dissolved in dioxane, toluene, or alcohol; heating | Traditional, well-understood | google.com |

| Solvent-Free (Heating) | Bisphenol-A, methylamine, paraformaldehyde | Heated on hot plate at 110°C for 10 min | No solvent, rapid reaction | google.com |

| Solvent-Free (Microwave) | Phenol, amine, hexamethylenetetramine | Microwave irradiation, 2-6 min | Extremely short reaction times | mdpi.comresearchgate.net |

| Solvent-Free (Ball-Milling) | Phenol, furfurylamine, benzaldehyde (B42025) | Planetary ball-milling or bladeless mixing | Environmentally friendly, avoids toxic reagents | rsc.org |

Concerns over the toxicity of formaldehyde have driven the development of synthetic routes that avoid its use. acs.org A primary strategy is the substitution of formaldehyde with other aldehydes, which also provides a direct route to 2-substituted benzoxazines. rsc.orgresearchgate.net For the target compound, using propionaldehyde in place of formaldehyde is the most direct formaldehyde-free approach.

Research has shown that aromatic aldehydes like benzaldehyde can be successfully used to synthesize 2-phenyl substituted 1,3-benzoxazines. rsc.orgacs.org These reactions proceed through 2-hydroxy-N-phenylbenzylamine structures. rsc.org The use of aromatic aldehydes has been shown to produce polybenzoxazines with high thermal stability, demonstrating that formaldehyde is not essential for achieving high-performance materials. acs.org Fully bio-based benzoxazines have been synthesized in high yield from renewable resources like apigenin, furfurylamine, and benzaldehyde, using both solvent and solventless methods. acs.orgnsysu.edu.tw These findings underscore the viability and potential of formaldehyde-free synthetic pathways.

The use of metal catalysts offers a powerful means to achieve highly efficient and selective synthesis of benzoxazines under mild conditions.

Copper(I)-Catalysis: Copper(I) catalysts have been employed in one-pot cascade reactions to synthesize benzoxazine derivatives. One such method involves a [2 + 2 + 2] cascade annulation of diaryliodonium salts, nitriles, and aldehydes, providing an efficient route to 2,4-substituted benzoxazines. rsc.org Another copper-catalyzed, one-pot multi-step synthesis starts from ketones and utilizes an imino-pyridine directing group to facilitate sp2 hydroxylation and subsequent intramolecular C-O bond formation. nih.gov This protocol has been successfully applied to the gram-scale synthesis of a 2H-1,3-benzoxazine derived from benzophenone (B1666685). nih.gov Ligand-free copper(I)-catalyzed one-pot cascade addition/cyclization reactions have also been reported. researchgate.net

Gold(I)-Catalysis: Gold(I) catalysts have enabled the synthesis of substituted 4H-benzo[d] rsc.orgnih.govoxazines through the cycloisomerization of N-(2-alkynyl)aryl benzamides. nih.govacs.org This method proceeds via a chemoselective 6-exo-dig oxygen cyclization, yielding the desired heterocycles in modest to good yields under very mild reaction conditions, sometimes at room temperature and without an inert atmosphere. acs.org The mechanism involves the coordination of the cationic gold(I) complex to the alkyne, followed by the nucleophilic attack of the amide oxygen. acs.org Gold(I) has also been used to catalyze tandem coupling/cyclization processes to create complex polycyclic benzoxazinone structures in one pot. nih.gov

Table 3: Catalyst-Mediated Synthesis of Benzoxazine Analogs

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) | Diaryliodoniums, nitriles, aldehydes | One-pot [2+2+2] cascade annulation | Efficient synthesis of 2,4-substituted benzoxazines | rsc.org |

| Copper | Ketones with imino-pyridine directing group, H₂O₂ | One-pot multistep synthesis | Gram-scale synthesis possible | nih.gov |

| Gold(I) | N-(2-alkynyl)aryl benzamides | Cycloisomerization (6-exo-dig) | Mild reaction conditions, modest to excellent yields | nih.govacs.org |

| Gold(I) | 2-Amino benzoic acids and 2-amino benzamides | Tandem coupling/cyclization | One-pot formation of three new bonds | nih.gov |

Intramolecular Heterocyclization Reactions for Benzoxazine Formation

The formation of the 1,3-benzoxazine ring is often accomplished through intramolecular cyclization, a key step that establishes the core heterocyclic scaffold. While direct synthesis of this compound is not extensively documented, analogous reactions provide a foundational understanding of this process. One prominent method involves the acid-catalyzed cyclization of an appropriate N-substituted-2-aminophenol derivative. In a related approach, the reaction of 2-amino-arylalkyl alcohols with isothiocyanates can yield thiourea intermediates, which upon treatment with molecular iodine and triethylamine, undergo cyclization to form 2-amino-4H-1,3-benzoxazines. organic-chemistry.org Another strategy employs the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and N-hydroxy-3-phenoxypropanamides using polyphosphoric acid (PPA) and Lewis acids to yield 2H-1,4-benzoxazin-3(4H)-ones and 1,5-benzoxazepinones, respectively. ias.ac.in

A notable method for the formation of the oxazine ring is the Mannich reaction, a three-component condensation involving a phenol, a primary amine, and an aldehyde. byjus.comorganic-chemistry.org In the context of this compound, this would hypothetically involve a 2-aminophenol (B121084) derivative, propionaldehyde (to introduce the 2-ethyl group), and a suitable precursor for the 4,4-diphenyl moiety, such as a derivative of diphenylmethanol. The mechanism commences with the formation of an iminium ion from the amine and aldehyde, which is then attacked by the phenol to initiate the cyclization. byjus.com

Furthermore, intramolecular oxidative cyclization has been demonstrated as a viable route. For instance, N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide undergoes intramolecular oxidative cyclization to produce 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles, showcasing a similar ring-closing principle that could be adapted for benzoxazine synthesis. nih.gov

Synthesis of Precursors and Key Intermediates for this compound Scaffolds

The successful synthesis of the target benzoxazine is critically dependent on the availability and purity of its precursors. Key intermediates include 2-(aminomethyl)phenol (B125469) derivatives and the corresponding amine precursors.

Hydrolysis-Based Routes for 2-(aminomethyl)phenol Derivatives

A versatile method for obtaining 2-(aminomethyl)phenol derivatives involves the hydrolysis of pre-formed benzoxazines. mdpi.com For example, the acid-catalyzed hydrolysis of a typical benzoxazine, such as one derived from phenol and an amine, can effectively open the oxazine ring to yield the corresponding 2-(aminomethyl)phenol. This intermediate can then be reacted with a different aldehyde to introduce a new substituent at the 2-position of the benzoxazine ring. mdpi.com This approach offers a strategic advantage by allowing for the modification of the benzoxazine structure post-synthesis. The hydrolysis of 1,3-benzoxazine-2,4-dione and its N-substituted derivatives has also been studied, revealing a pathway to salicylamide (B354443) derivatives, which highlights the reactivity of the benzoxazine core to hydrolytic cleavage. nih.gov

Reductive Amination Strategies for Amine Precursors

Reductive amination is a powerful tool for the synthesis of the amine precursors required for benzoxazine formation. This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. For the synthesis of precursors for this compound, a potential route involves the reductive amination of a suitable 2-aminophenol derivative with propionaldehyde. This would introduce the ethyl group onto the nitrogen atom, which then participates in the subsequent cyclization.

The reductive amination of carbonyl compounds with nitro compounds also presents an attractive one-pot catalytic process for generating primary amines, which can then be used in benzoxazine synthesis. researchgate.net Various catalysts, including gold supported on metal oxides, have been shown to be effective for the reductive amination of ketones with amines. researchgate.net Furthermore, a cascade hydrogenation and reductive amination one-pot reaction has been successfully employed to generate 1,4-benzoxazines. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Substituted 1,3-Benzoxazines

The synthesis of substituted 1,3-benzoxazines often raises questions of regioselectivity and stereoselectivity, particularly when unsymmetrical precursors are used. In the context of this compound, the introduction of two different substituents at the 2- and 4-positions of the oxazine ring necessitates careful control over the reaction conditions.

The regioselectivity of the Mannich reaction, a cornerstone of benzoxazine synthesis, is influenced by the nature of the reactants. The reaction of an unsymmetrical ketone with an aldehyde and an amine can lead to different regioisomers. The presence of substituents on the phenolic ring can also direct the position of the incoming aminomethyl group.

Stereoselectivity is also a critical consideration, especially when chiral centers are present in the precursors or are formed during the reaction. For instance, the use of chiral catalysts in Mannich-type reactions can lead to the enantioselective formation of benzoxazine derivatives. youtube.com While specific studies on the stereoselectivity of this compound synthesis are scarce, the principles established for other substituted benzoxazines would apply.

Optimization of Reaction Conditions and Yields for Benzoxazine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired benzoxazine product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of benzoxazine monomers, both solvent-based and solvent-free (melt) conditions have been employed. researchgate.net The use of high-boiling point nonpolar solvents has been shown to be effective for the synthesis of certain "difficult" benzoxazines, such as those derived from 4,4′-diaminodiphenyl sulfone. researchgate.net The choice of catalyst can also significantly impact the reaction outcome. While many benzoxazine syntheses are acid-catalyzed, metal-free conditions have also been developed. organic-chemistry.org

The optimization of reaction time is crucial to prevent the formation of byproducts. For example, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, a related heterocyclic system, optimizing the reaction time was found to be critical for maximizing selectivity. scielo.br Similarly, monitoring the progress of the reaction using techniques like FTIR and DSC can help in determining the optimal curing conditions for benzoxazine precursors. researchgate.net

The influence of acidic media on the formation of benzoxazines has been a subject of study, with results indicating that the presence of acid can promote the condensation of aniline and phenol derivatives, thereby influencing the reaction pathway and product distribution. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 4,4 Diphenyl 4h 1,3 Benzoxazine Derivatives

Ring-Opening Reactions of the 1,3-Benzoxazine Heterocycle

The foundational reactivity of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine involves the cleavage of the oxazine (B8389632) ring. This process can be initiated by either acid catalysis or thermal energy, leading to the formation of reactive intermediates that can undergo further transformations.

Acid-Catalyzed Ring Opening Processes

In the presence of acids, the 1,3-benzoxazine ring of this compound can undergo a ring-opening reaction. This process is typically initiated by the protonation of either the nitrogen or the oxygen atom of the oxazine ring, with the oxygen atom being the more likely site of initial protonation due to its higher basicity in some systems. nih.govresearchgate.net This protonation enhances the electrophilicity of the adjacent carbon atoms, making the ring susceptible to nucleophilic attack.

The generally accepted mechanism for acid-catalyzed ring-opening proceeds via a cationic pathway. nih.govmdpi.com Following protonation, the C4-O bond cleaves, leading to the formation of a stabilized carbocation intermediate. The presence of two phenyl groups at the C4 position would significantly stabilize this carbocation through resonance, potentially facilitating the ring-opening process. The subsequent reaction with a nucleophile, such as water if present, would lead to the formation of a phenolic amine structure. For instance, hydrolysis with hydrochloric acid is a known method to open benzoxazine (B1645224) rings to yield 2-(aminomethyl)phenol (B125469) derivatives. researchgate.net The use of Lewis acids can also effectively catalyze this ring-opening, often at lower temperatures than purely thermal methods. mdpi.comresearchgate.net

Thermally Induced Ring Opening Mechanisms

Thermal activation is a common method to induce the ring-opening of benzoxazines, typically requiring temperatures in the range of 160 to 260°C, depending on the monomer's purity and structure. researchgate.net This process is considered a thermally driven cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net The reaction is believed to be self-initiated, where the monomer itself can generate the initial cationic species required for polymerization without the need for an external catalyst. conicet.gov.ar

The mechanism is thought to involve the heterolytic cleavage of the C4-O bond of the oxazine ring at elevated temperatures. researchgate.net This cleavage generates an intermediate zwitterion, which contains an iminium cation and a phenoxide anion. This reactive species can then initiate polymerization. The stability of the oxazine ring at ambient temperatures allows for a long shelf-life, but the ring strain within the distorted semi-chair conformation contributes to its propensity to open under thermal stress. mdpi.comkpi.ua

Polymerization Behavior and Ring-Opening Polymerization (ROP) Mechanisms

The ring-opened intermediates of this compound are highly reactive and readily undergo polymerization, leading to the formation of a cross-linked polybenzoxazine network. This polymerization is a key characteristic of benzoxazine chemistry and results in high-performance thermosetting polymers.

Cationic Polymerization Pathways and Initiation Mechanisms

The polymerization of this compound proceeds through a cationic ring-opening polymerization (ROP) mechanism. kpi.uanih.gov This can be initiated either thermally, as described above, or through the addition of cationic initiators, which can lower the polymerization temperature. kpi.ua The polymerization process involves the electrophilic attack of the cationic species generated from the ring-opening of one monomer molecule onto the electron-rich sites of another monomer.

The initiation can occur through protonation of the oxygen or nitrogen atom, leading to the formation of a carbocation. researchgate.netmdpi.com These cationic species then propagate by attacking the ortho position of the phenolic ring of another benzoxazine monomer, leading to the formation of a polymer network. The polymerization is often autocatalytic in nature. researchgate.net

Nucleophilic Attack Mechanisms and Resulting Polymer Architectures (e.g., N,O-acetal, Mannich-type, Methylene (B1212753) Bridge Structures)

Following the initial cationic ring-opening, the propagation of the polymer chain involves nucleophilic attacks. The electron-rich phenolic ring of a benzoxazine monomer acts as a nucleophile, attacking the electrophilic species generated from another ring-opened monomer. This leads to the formation of various cross-linked structures.

The resulting polybenzoxazine can feature several types of linkages:

Mannich-type bridges: These are the most common structures, forming a network of phenolic units linked by -CH2-N(R)-CH2- bridges.

N,O-acetal structures: These linkages can also be present in the polymer network. researchgate.net

Methylene bridge structures: These can form between the phenolic rings. researchgate.net

The final polymer architecture is influenced by the reaction conditions. Initially, a phenoxy product may be favored, which can then rearrange to the more stable phenolic structure at later stages of the polymerization. nih.gov

Influence of Substituents (e.g., ethyl, diphenyl) on Polymerization Kinetics and Thermodynamics

The substituents on the benzoxazine ring have a profound effect on the polymerization behavior. Both electronic and steric effects of the ethyl group at the C2 position and the diphenyl groups at the C4 position of this compound are expected to influence its reactivity.

Diphenyl Groups (at C4): The two phenyl groups at the C4 position will have a significant steric and electronic influence. Sterically, they may hinder the approach of other molecules, potentially affecting the polymerization rate. Electronically, the phenyl groups can stabilize the carbocation formed upon C-O bond cleavage through resonance, which could lower the energy barrier for ring-opening. The electronic character of substituents is known to have a major impact on the polymerization temperature and kinetics. nih.gov Generally, electron-withdrawing groups can lower the polymerization temperature. nih.gov

The interplay of these substituent effects determines the processing window and the final properties of the resulting polybenzoxazine.

Development and Design of Latent Catalytic Systems for ROP Efficiency

The ring-opening polymerization (ROP) of 1,3-benzoxazines typically requires high temperatures, often exceeding 220°C. mdpi.com To enhance the industrial applicability of polybenzoxazines, significant research has focused on developing latent catalytic systems that can reduce the polymerization temperature. These systems remain inactive at ambient temperatures, providing a long shelf life for the monomer, but become active upon heating to initiate polymerization at lower temperatures. acs.orgresearchgate.net

Several strategies have been explored to achieve latent catalysis in benzoxazine systems:

Ionic Benzoxazines: One novel approach involves the use of N-activated ionic benzoxazine monomers. acs.orgresearchgate.net These monomers can act as latent catalysts. Upon heating, a two-stage process occurs: the detachment of a chloroalkane followed by the opening of the oxazine ring, which significantly lowers the ROP temperature. acs.orgresearchgate.net

Intramolecular Catalysis: Another strategy involves designing benzoxazine monomers with built-in catalytic functional groups. For instance, benzoxazines with phenolic hydroxyl groups can form intramolecular hydrogen bonds. These bonds keep the catalyst "dormant" at room temperature. Upon heating, these hydrogen bonds break, releasing the free phenolic hydroxyl group which then initiates and catalyzes the polymerization.

External Catalysts: Various external catalysts have been investigated to lower the ROP temperature of benzoxazines. These include Lewis acids like borane (B79455) catalysts (e.g., tris(pentafluorophenyl)borane) and metal salts (e.g., cerium salts). mdpi.commdpi.com Tris(pentafluorophenyl)borane has been shown to be a highly effective catalyst, significantly reducing the ROP temperature and increasing the char yield of the resulting polybenzoxazine. mdpi.com Similarly, cerium salts such as Ce(NO₃)₃·6H₂O have demonstrated catalytic activity, lowering the curing temperature of benzoxazine precursors. mdpi.com

Table 1: Examples of Catalytic Systems for Benzoxazine ROP

| Catalyst Type | Example | Mechanism | Effect on ROP |

| Ionic Benzoxazine | N-dodecyl-N-methyl-benzoxazinium chloride | Thermal detachment of chloroalkane, followed by ring opening. acs.orgresearchgate.net | Lowers polymerization temperature. acs.orgresearchgate.net |

| Borane Catalyst | Tris(pentafluorophenyl)borane | Lewis acid catalysis. mdpi.com | Reduces ROP temperature and increases char yield. mdpi.com |

| Metal Salt | Cerium(III) nitrate (B79036) hexahydrate | Metal-catalyzed ring opening. mdpi.com | Accelerates cross-linking reaction. mdpi.com |

Specific Chemical Transformations of the Benzoxazine Ring System

The benzoxazine ring can undergo hydrolysis, typically under acidic conditions. Studies on various benzoxazine monomers have shown that treatment with hydrochloric acid (HCl) can lead to the opening of the oxazine ring. researchgate.netmdpi.com This hydrolytic cleavage results in the formation of stable 2-(aminomethyl)phenol derivatives. researchgate.netmdpi.com For a compound like this compound, hydrolysis would be expected to yield the corresponding aminophenolic compound. This reaction provides a pathway to synthesize functionalized phenols from readily available benzoxazines.

The kinetics of hydrolysis have been studied for related structures like 1,3-benzoxazine-2,4-dione, which hydrolyzes to salicylamide (B354443). nih.gov The reaction proceeds via a water-catalyzed pathway at acidic to neutral pH and a hydroxide-ion-catalyzed pathway at alkaline pH. nih.gov

The nitrogen atom in the 1,3-benzoxazine ring possesses a lone pair of electrons and can thus be protonated by acids to form ammonium (B1175870) salts. Furthermore, it can react with alkylating agents to form quaternary ammonium salts. wikipedia.org Quaternary ammonium compounds are permanently charged ions with the general structure [NR₄]⁺. wikipedia.org

The synthesis of quaternary ammonium salts from 1,3-oxazine derivatives has been reported. For example, 3,6-dimethyl-6-phenyl-tetrahydro-2H-1,3-oxazine has been reacted with various alkyl bromides to produce a series of quaternary ammonium salts. nih.gov These salts have been investigated for their biological activities. nih.gov It is conceivable that this compound could similarly be quaternized by reaction with suitable alkyl halides.

The reactivity of the benzoxazine ring towards nucleophiles is a key aspect of its chemistry. Research on the structurally related 6,8-dibromo-2-ethyl-4H-benzo[d] acs.orgnih.govoxazin-4-one has provided valuable insights into these reactions. nih.gov This compound has been shown to react with various nitrogen nucleophiles, such as amines and hydrazines, to yield quinazolinone derivatives. nih.gov Reaction with an oxygen nucleophile like ethanol (B145695) resulted in the formation of an ethyl benzoate (B1203000) derivative. nih.gov

These findings suggest that the oxazine ring of this compound could also be susceptible to nucleophilic attack, potentially leading to ring-opening or the formation of other heterocyclic systems, depending on the nature of the nucleophile and the reaction conditions.

Rearrangement reactions are known to occur in heterocyclic systems, and benzoxazines are no exception. During the cationic ring-opening polymerization of benzoxazines, rearrangement of the intermediate species can occur. researchgate.net For example, a Mannich base phenoxy-type structure can form and subsequently rearrange to a more stable phenolic-type structure at elevated temperatures. researchgate.net

Isomerization between different forms of the benzoxazine ring system is also a possibility. For instance, under certain conditions, it might be possible to isomerize a 4H-1,3-benzoxazine to a 2H-1,3-benzoxazine, although this has not been specifically documented for the title compound. The stability of the 4,4-diphenyl substitution would likely influence the feasibility and outcome of any potential rearrangement or isomerization pathways.

Structure Reactivity and Structure Property Relationships in 2 Ethyl 4,4 Diphenyl 4h 1,3 Benzoxazine Systems

Influence of Substituent Electronic and Steric Effects on Reaction Pathways and Rates

The polymerization of benzoxazines proceeds via a thermally activated ring-opening polymerization (ROP) of the oxazine (B8389632) ring. The rate and pathway of this reaction are highly sensitive to the electronic and steric nature of the substituents on the benzoxazine (B1645224) structure.

The diphenyl groups at the C4 position introduce significant steric hindrance around the phenolic oxygen of the benzoxazine. This steric bulk can shield the reactive sites, potentially slowing down the polymerization rate compared to less substituted benzoxazines. Electronically, the phenyl groups are electron-withdrawing via resonance but can also participate in stabilizing intermediates. The presence of two phenyl groups at the same carbon atom creates a highly crowded environment, which can influence the preferred reaction pathways and the final network structure of the polymer. Studies on similarly substituted systems indicate that bulky groups can decrease the extent of crosslinking, which in turn affects thermal stability. metu.edu.tr

Correlation of Molecular Structure with Polymerization Behavior and Resulting Material Performance

The unique substitution pattern of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine directly translates to its polymerization behavior and the performance of the resulting polybenzoxazine.

Polymerization Behavior: The thermal polymerization of this monomer is expected to exhibit a specific temperature profile. The initiation of ring-opening is influenced by the electronic nature of the substituents, while the propagation and crosslinking are affected by steric factors. The bulky diphenyl groups can limit the mobility of the growing polymer chains, which may lead to a lower crosslink density compared to polymers derived from less hindered monomers. The polymerization kinetics, often studied by Differential Scanning Calorimetry (DSC), would likely show a characteristic exotherm, and the activation energy for polymerization could be determined using methods like Kissinger or Flynn-Wall-Ozawa. bohrium.com

Material Performance: The properties of the cured poly(this compound) are a direct consequence of its molecular structure.

Thermal Stability: The high aromatic content due to the two phenyl groups per monomer unit is expected to contribute positively to the thermal stability and char yield of the resulting polymer. kpi.ua Aromatic structures are known to form stable char upon thermal decomposition, which can act as a protective barrier. metu.edu.trresearchgate.net However, the potentially lower crosslink density due to steric hindrance might slightly compromise the onset temperature of decomposition. metu.edu.tr

Mechanical Properties: The rigidity of the diphenyl groups would likely lead to a high glass transition temperature (Tg) for the cured polymer. However, the same rigidity, coupled with potentially lower crosslinking, could also result in a more brittle material compared to polybenzoxazines with more flexible substituents.

Solubility and Processability: The bulky, non-polar diphenyl groups may enhance the solubility of the monomer in organic solvents, which could be advantageous for processing.

To illustrate the expected trends, the following interactive data table presents representative data for the thermal properties of polybenzoxazines with varying substituents.

| Monomer Structure | Polymerization Peak Temp. (°C) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Char Yield at 800°C (%) |

| Phenol (B47542)/Aniline (B41778) based | ~250 | ~170 | ~340 | ~35 |

| Bisphenol-A/Aniline based | ~240 | ~160 | ~350 | ~40 |

| This compound (Expected) | ~230-250 | >180 | >360 | >45 |

| Phenolphthalein/Aniline based | ~225 | ~260 | ~400 | ~60 |

Note: The data for this compound are estimated based on structure-property relationships reported for analogous benzoxazine systems, as specific experimental data is not widely available.

Conformational Analysis and its Impact on Chemical Properties and Reactivity

The three-dimensional shape, or conformation, of the this compound monomer plays a significant role in its reactivity. The oxazine ring in 1,3-benzoxazines typically adopts a distorted chair or boat conformation. researchgate.net The presence of the bulky diphenyl groups at the C4 position will have a major impact on the preferred conformation.

These substituents will likely force the molecule into a conformation that minimizes steric strain. This fixed conformation can affect the accessibility of the lone pair of electrons on the nitrogen and oxygen atoms of the oxazine ring, which are crucial for the ring-opening polymerization mechanism. Molecular modeling and computational chemistry are powerful tools to predict the most stable conformations and to understand how these spatial arrangements influence the electronic distribution within the molecule.

The conformational rigidity imposed by the diphenyl groups can also restrict the rotational freedom of the molecule, which can impact its reactivity in solution and in the melt during polymerization. A less flexible monomer may have a more ordered packing in the solid state, which could influence its melting point and processing characteristics.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its macroscopic properties. nih.gov For polybenzoxazines, QSPR studies can be employed to predict important non-biological parameters such as polymerization temperature and char yield without the need for extensive experimental work.

Developing a QSPR model for a series of benzoxazines, including this compound, would involve calculating a set of molecular descriptors for each monomer. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

For polymerization temperature , descriptors related to the electronic properties of the oxazine ring and the steric hindrance around it would likely be significant. The model could help to understand how the combination of the electron-donating ethyl group and the bulky, electron-withdrawing diphenyl groups influences the ease of ring-opening.

For char yield , descriptors related to the aromatic content and the elemental composition of the monomer are generally important. The high carbon content from the diphenyl groups in this compound would be expected to be a major contributor to a high predicted char yield. Studies have shown that a high char yield is often associated with improved flame retardancy. kpi.ua

The following table illustrates the types of descriptors that could be used in a QSPR model and their expected influence on the properties of this compound.

| Property | Relevant QSPR Descriptors | Expected Influence of Substituents |

| Polymerization Temperature | Steric parameters (e.g., molecular volume), Electronic parameters (e.g., dipole moment, partial charges on oxazine ring atoms) | The bulky diphenyl groups may increase the polymerization temperature due to steric hindrance, while the ethyl group may have a counteracting electronic effect. |

| Char Yield | Aromaticity indices, Carbon content, van der Waals surface area | The high aromatic content from the diphenyl groups is expected to lead to a high char yield. |

Such QSPR models, once validated, can be powerful predictive tools for designing new benzoxazine monomers with tailored properties for specific high-performance applications.

Theoretical and Computational Investigations of 2 Ethyl 4,4 Diphenyl 4h 1,3 Benzoxazine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, thermodynamic stability, and chemical reactivity of benzoxazine (B1645224) monomers. For a molecule like 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine, these calculations can provide valuable insights into its behavior.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity. The HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is associated with the oxazine (B8389632) ring. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity; a smaller gap generally implies higher reactivity. In this compound, the electron-donating nature of the ethyl group at the C2 position would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity compared to an unsubstituted counterpart.

Table 1: Predicted Geometrical Parameters and Electronic Properties of a Model 4,4-diphenyl-4H-1,3-benzoxazine system based on DFT Calculations. (Note: These are representative values based on similar structures and may not correspond to the exact values for this compound.)

| Parameter | Predicted Value | Significance |

| C2-O1 Bond Length | ~1.48 Å | Key parameter in the oxazine ring opening. vu.lt |

| Dihedral Angle (C8–C7–N3–C4) | Varies | Indicates out-of-plane deformation. vu.lt |

| HOMO Energy | -5.0 to -6.0 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and understanding the intermolecular interactions of benzoxazine monomers and their resulting polymers. nih.govnih.gov For this compound, MD simulations can reveal how the bulky substituents influence the molecule's dynamics and its interactions with neighboring molecules in the condensed phase.

In the monomeric state, MD simulations can track the rotational freedom of the phenyl groups at the C4 position and the ethyl group at the C2 position. These simulations can help in identifying the most populated conformations and the energy barriers between them. Such information is crucial for understanding the packing of these molecules in the solid state and their behavior in solution.

Mechanistic Modeling of Synthetic Reactions and Polymerization Processes

Computational modeling can shed light on the mechanisms of both the synthesis of the benzoxazine monomer and its subsequent ring-opening polymerization. The synthesis of this compound would likely follow the general Mannich condensation reaction of a phenol, a primary amine (ethylamine in this case), and a ketone (benzophenone, which is atypical, as formaldehyde (B43269) is commonly used). Theoretical calculations can be employed to investigate the reaction pathway, identify transition states, and determine the activation energies for each step.

The ring-opening polymerization of benzoxazines is a thermally activated process. Computational studies on related systems have shown that the reaction can be initiated by cationic species, and the mechanism involves the cleavage of the C2-O1 bond of the oxazine ring. nih.gov The nature of the substituents on the benzoxazine ring significantly affects the polymerization temperature and mechanism. The electron-donating ethyl group at the C2 position in this compound is expected to facilitate the ring-opening process. Conversely, the significant steric hindrance from the two phenyl groups at the C4 position might increase the activation energy for polymerization. nih.gov

Table 2: Computationally Derived Parameters for Benzoxazine Polymerization based on Model Systems. (Note: These are representative values and will vary for the specific target molecule.)

| Parameter | Typical Range | Influence on Polymerization |

| Activation Energy (Ea) | 85-110 kJ/mol | Energy barrier for the ring-opening reaction. nih.gov |

| Ring-Opening Temperature | 180-280 °C | Temperature at which polymerization initiates. |

| Type of Linkages Formed | Mannich, N,O-acetal | Determines the final polymer network structure. nih.gov |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for the structural characterization of novel compounds like this compound.

DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, characteristic signals would be expected for the ethyl group protons and carbons, the distinct protons and carbons of the two phenyl groups, and the protons and carbons of the benzoxazine core. The chemical shifts of the protons on the CH₂ group of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are particularly diagnostic for the formation of the benzoxazine ring. mdpi.comresearchgate.net

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. The characteristic vibrational modes of the benzoxazine ring, such as the C-O-C asymmetric stretching and the out-of-plane bending of the aromatic C-H bonds, can be identified. mdpi.com The presence of the diphenyl and ethyl groups would introduce additional vibrational modes that can be predicted computationally.

Table 3: Predicted Characteristic Spectroscopic Data for a Model 2-alkyl-4,4-diaryl-4H-1,3-benzoxazine. (Note: These are approximate values based on related compounds.)

| Spectroscopy | Predicted Signal/Band | Assignment |

| ¹H NMR (ppm) | 4.5 - 5.5 | O-CH ₂-N of oxazine ring researchgate.net |

| ¹H NMR (ppm) | 3.5 - 4.5 | Ar-CH ₂-N of oxazine ring nih.gov |

| ¹³C NMR (ppm) | 80 - 90 | O-C H₂-N of oxazine ring mdpi.com |

| ¹³C NMR (ppm) | 45 - 55 | Ar-C H₂-N of oxazine ring nih.gov |

| IR (cm⁻¹) | ~1230 | Asymmetric C-O-C stretching of oxazine ring mdpi.com |

| IR (cm⁻¹) | ~930 | Benzoxazine ring breathing nih.gov |

Computational Approaches for Exploring Substituent Effects on Reactivity and Polymerization

The systematic variation of substituents in computational models allows for a deep understanding of their effects on the reactivity and polymerization behavior of benzoxazines. For this compound, the ethyl group at C2 and the diphenyl groups at C4 are the key substituents.

Effect of the C2-Ethyl Group: The ethyl group is an electron-donating group. Computational studies on N-alkyl substituted benzoxazines have shown that such groups increase the reactivity of the monomer towards polymerization compared to N-phenyl substituted ones. researchgate.net This is attributed to the increased electron density on the nitrogen atom, which can influence the stability of the intermediates in the ring-opening process.

Effect of the C4-Diphenyl Groups: The two phenyl groups at the C4 position introduce significant steric hindrance. This steric bulk can have several consequences. Firstly, it can influence the planarity of the benzoxazine ring system. Secondly, it can sterically shield the reactive centers of the molecule, potentially increasing the activation energy for polymerization. nih.gov Studies on sterically hindered benzoxazines have shown that such crowding can lead to different polymerization pathways and affect the final properties of the polybenzoxazine network. acs.org The presence of bulky substituents can also affect the thermal stability of the resulting polymer.

By computationally modeling a series of 4,4-diaryl-4H-1,3-benzoxazines with varying substituents on the aryl rings or by changing the alkyl group at the C2 position, a quantitative structure-property relationship (QSPR) can be established. This would allow for the rational design of new benzoxazine monomers with tailored properties.

Advanced Material Science Applications Derived from 2 Ethyl 4,4 Diphenyl 4h 1,3 Benzoxazine and Polybenzoxazines

Development of High-Performance Thermosetting Polybenzoxazine Resins

Polybenzoxazines are a class of phenolic thermosets renowned for their high performance, which originates from a thermally initiated, catalyst-free, ring-opening polymerization of benzoxazine (B1645224) monomers. nih.gov This polymerization process is advantageous as it does not release any volatile by-products, leading to near-zero volumetric shrinkage during curing and resulting in a polymer network with minimal internal stress and voids. mdpi.com

The synthesis of the 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine monomer follows the general Mannich condensation reaction, involving a phenol (B47542), a primary amine, and formaldehyde (B43269). bohrium.com The molecular design flexibility inherent in this synthesis allows for the precise tailoring of resin properties. metu.edu.tr In this specific case, the use of a 4,4-diphenyl-substituted phenol derivative and ethylamine as precursors yields a monomer with significant aromatic content.

Upon thermal curing, typically at temperatures between 180°C and 250°C, the oxazine (B8389632) ring opens to form a highly cross-linked polybenzoxazine network. nih.gov This network is characterized by the presence of phenolic hydroxyl groups, which contribute to strong intermolecular hydrogen bonding, and a robust backbone structure. The resulting thermoset exhibits excellent dimensional stability, high chemical resistance, and superior thermal properties, making it a prime candidate for applications demanding reliability under harsh conditions.

Enhancement of Thermomechanical Properties of Polybenzoxazine Materials

The thermomechanical performance of polybenzoxazine is intrinsically linked to its molecular architecture. The incorporation of two phenyl groups at the C4 position in the this compound monomer is a key design feature for enhancing these properties. These bulky and rigid diphenyl moieties significantly restrict the rotational freedom of the polymer chains in the cured network. This restricted mobility leads to a substantial increase in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Polybenzoxazines can exhibit Tg values ranging from 140 to over 400°C, depending on their structure. researchgate.netbohrium.com

Table 1: Comparative Thermomechanical Properties of Various Polybenzoxazine Systems Data for illustrative purposes from analogous aromatic-rich polybenzoxazine systems, as specific data for poly(this compound) is not readily available in the cited literature.

| Benzoxazine Monomer Base | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield at 800°C (N2) |

|---|---|---|---|

| Daidzein / Furfurylamine | >350°C rsc.org | 406°C rsc.org | 54.0% nih.gov |

| 4,4′-Diaminodiphenyl ether based | 188°C researchgate.net | 353°C researchgate.net | ~48% researchgate.net |

| Acetylene-functional (BA-apa) | - | ~520-600°C kpi.ua | 74% kpi.ua |

Fire Retardancy and Char Yield Investigations of Polybenzoxazines

Polybenzoxazines are recognized for their intrinsic flame-retardant properties, a characteristic attributed to their chemical structure, which is rich in aromatic rings. researchgate.net During combustion, these polymers tend to form a significant amount of protective carbonaceous char on their surface. bohrium.com This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and reducing the diffusion of flammable volatile decomposition products to the flame front. kpi.ua

The this compound structure is exceptionally well-suited for high char formation due to its high percentage of aromatic carbon. The diphenyl groups contribute significantly to the aromatic content of the polymer network. High char yields, often in the range of 35-75%, are a hallmark of polybenzoxazines, which is superior to many conventional thermosets like epoxies (5-15% char yield). bohrium.comkpi.ua For example, a bio-based polybenzoxazine derived from daidzein and furfurylamine showed a char yield of 54% at 800°C. nih.gov Specialty benzoxazines, such as those containing acetylene functional groups, can achieve even higher char yields, in the range of 71-81%. kpi.ua This high char-forming capability often allows polybenzoxazines to meet stringent fire safety standards, such as the UL-94 V-0 rating, without the need for halogenated flame retardants. researchgate.netresearchgate.net

Electrical Properties and Dielectric Behavior of Polybenzoxazine Networks

The excellent electrical insulation properties of polybenzoxazines make them highly suitable for applications in the electronics and microelectronics industries, such as in printed circuit boards and packaging materials. mdpi.comnih.gov These materials typically exhibit a low dielectric constant (Dk or εr) and a low dissipation factor (Df). researchgate.net A low dielectric constant is crucial for reducing signal delay and cross-talk in high-frequency electronic devices. bohrium.com

Table 2: Dielectric Properties of High-Performance Polybenzoxazine Systems Data from representative polybenzoxazine systems designed for low dielectric applications.

| Polybenzoxazine System | Dielectric Constant (Dk) | Frequency | Dielectric Loss (Df) |

|---|---|---|---|

| Biphenyl-containing (PC-tfmb) | 2.78 bohrium.com | 1 MHz | 0.0035 bohrium.com |

| Bio-based Copolymer | 2.99 bohrium.com | 3 GHz | 0.019 bohrium.com |

| Hyperbranched Prepolymer | 2.15 - 2.21 mdpi.com | 2-18 GHz | 0.0010 - 0.0208 mdpi.com |

| Poly(benzoxazine-co-imide-co-siloxane) | 2.29 - 2.36 rsc.org | - | - |

Surface Energy Modification and Adhesion Studies of Polybenzoxazine Systems

Polybenzoxazines are known for their ability to form surfaces with low surface free energy, a property that is highly desirable for creating hydrophobic and non-stick coatings. morressier.comnih.gov The surface energy of a material is dictated by its surface chemistry. The polybenzoxazine derived from this compound would feature a surface rich in hydrophobic diphenyl groups, leading to low wettability and high water contact angles. researchgate.net Research has shown that certain polybenzoxazine formulations can exhibit surface energies even lower than that of Teflon, without containing any fluorine. morressier.com

Despite their potential for low surface energy, polybenzoxazines also demonstrate excellent adhesive properties. This is due to the formation of strong intramolecular and intermolecular hydrogen bonds involving the phenolic hydroxyl groups generated during the ring-opening polymerization. researchgate.net These hydroxyl groups can form strong adhesive bonds with a variety of substrates. Additionally, the benzoxazine polymer structure possesses both acidic (phenolic OH) and basic (tertiary amine) characteristics, allowing for effective adhesion to both acidic and basic surfaces through acid-base interactions. nih.gov This versatility makes them suitable as high-performance adhesives and as matrices in composite materials where strong interfacial adhesion is critical.

Integration into Advanced Composite Materials and Hybrid Systems

The combination of high thermal stability, excellent mechanical properties, inherent flame retardancy, and good dielectric performance makes polybenzoxazines ideal matrix resins for advanced composite materials. researchgate.net The polybenzoxazine derived from this compound, with its anticipated high Tg and thermal stability, is a strong candidate for fabricating composites for demanding aerospace, automotive, and electronic applications. nih.gov

These resins are compatible with a wide range of reinforcing fibers, including glass, carbon, and aramid fibers. The low viscosity of benzoxazine monomers before curing facilitates efficient fiber impregnation using various manufacturing processes like resin transfer molding (RTM) and vacuum infusion. nih.gov The near-zero curing shrinkage of polybenzoxazines is particularly beneficial in composite manufacturing, as it minimizes residual stresses at the fiber-matrix interface, leading to improved mechanical performance and dimensional accuracy of the final part. mdpi.com

Furthermore, polybenzoxazines can be blended or copolymerized with other polymers, such as epoxies or polyimides, or integrated with inorganic nanoparticles to create hybrid systems with tailored properties. metu.edu.tr For example, incorporating silica or clay nanoparticles can further enhance the mechanical strength and thermal stability of the resulting nanocomposites. morressier.com This adaptability allows for the creation of multifunctional materials optimized for specific performance requirements, such as combining structural integrity with radiation shielding for space applications. nih.gov

Q & A

Q. What are the recommended synthesis methods for 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine, and how do solvent-free approaches impact polymerization efficiency?

The synthesis of benzoxazines typically employs solution-based, suspension, or solvent-free methods. Solvent-free approaches are advantageous for reducing environmental impact and simplifying purification. For this compound, solvent-free synthesis under controlled temperatures (120–160°C) minimizes side reactions and enhances monomer purity. This method avoids solvent residues that could plasticize the resin, thereby improving crosslinking efficiency during polymerization . Thermal analysis (DSC) is critical to monitor exothermic peaks associated with ring-opening polymerization, which occurs near 220–240°C for such derivatives .

Q. How can researchers characterize the molecular structure and polymerization behavior of benzoxazine resins?

Key characterization techniques include:

- FT-IR/Raman spectroscopy : Identifies oxazine ring vibrations (~960 cm⁻¹) and monitors ring-opening via disappearance of C-O-C stretching .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethyl and phenyl groups) and quantifies monomer purity .

- DSC/TGA : Analyzes polymerization exotherms and thermal stability (e.g., char yields >30% at 800°C) .

- GPC/SEC : Assesses molecular weight distribution, particularly for oligomers formed during incomplete polymerization .

Q. What are the key thermal and mechanical properties of polybenzoxazines derived from this compound?

Polybenzoxazines from this monomer exhibit:

- Near-zero shrinkage during curing, critical for precision aerospace components .

- High char yield (~40–50% at 800°C), enabling flame-retardant applications .

- Low dielectric constants (<3.0 at 1 MHz), suitable for microelectronics .

- Flexural strength >100 MPa when blended with epoxy or carbon fibers .

Advanced Research Questions

Q. How can molecular design flexibility be exploited to tailor benzoxazine properties for high-performance composites?

Strategies include:

- Hybridization : Blending with epoxy or BMI resins enhances toughness without sacrificing thermal stability. For example, adding 20% epoxy increases flexural strength by 25% .

- Bio-based modifications : Replacing petroleum-derived phenols/amines with cardanol or furfurylamine reduces toxicity while retaining >90% of thermal performance .

- Side-chain engineering : Introducing methoxy or allyl groups lowers polymerization temperatures by 20–30°C, enabling energy-efficient curing .

Q. What advanced computational methods predict benzoxazine resin properties and optimize formulations?

AI-driven approaches analyze molecular dynamics simulations to predict crosslinking density and glass transition temperatures (Tg). For instance, machine learning models trained on DSC data can optimize curing schedules, reducing experimental iterations by 40% . DFT calculations also model charge distribution in meta-substituted derivatives, explaining their delayed polymerization compared to para-substituted analogs .

Q. How do structural modifications (e.g., meta-substitution) influence polymerization kinetics and material properties?

Meta-substituted benzoxazines exhibit slower polymerization rates due to steric hindrance, requiring catalysts (e.g., 1% imidazole) to achieve full conversion. These derivatives show 10–15% lower Tg values than para-substituted counterparts but improved solubility in polar solvents, facilitating solution processing .

Q. What strategies address contradictions in reported polymerization mechanisms for monofunctional vs. difunctional benzoxazines?

Monofunctional benzoxazines (e.g., aniline-derived) often form cyclic oligomers rather than linear polymers, limiting molecular weight. Difunctional monomers (e.g., diphenol-based) enable high crosslinking densities. Recent studies propose using thiol-ene click chemistry or photoinitiators to drive monofunctional systems toward higher conversions .

Q. What challenges exist in developing bio-based benzoxazines with performance comparable to petroleum-based analogs?

Key challenges include:

- Limited thermal stability : Bio-based resins (e.g., cardanol derivatives) exhibit Tg values ~20°C lower than petroleum-based analogs. Hybridizing with silica nanoparticles mitigates this gap .

- Scalability : Solventless synthesis of fully bio-based benzoxazines (e.g., using sesamol, furfurylamine, and benzaldehyde) requires precise stoichiometric control to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.